molecular formula C8H10N2O6 B1588228 Cyclo(-asp-asp) CAS No. 35309-53-6

Cyclo(-asp-asp)

Número de catálogo B1588228
Número CAS: 35309-53-6
Peso molecular: 230.17 g/mol
Clave InChI: NMAZZUSURHBTKP-IMJSIDKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This usually involves providing information about the compound’s structure, including its molecular formula and the arrangement of atoms within the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Aplicaciones Científicas De Investigación

Endothelin Receptor Antagonism

Cyclo(-asp-asp) derivatives have been studied for their potent antagonist activity against endothelin receptors, particularly ETA and ETB. A specific cyclic hexapeptide was designed to possess not only a similar affinity to BQ-123 for the ETA receptor but also a higher affinity for the ETB receptor than BQ-123. This compound, modified to include 1-beta-aspartyl-4-phenylpiperazine (Asp(Php)) and 2-(2-thienyl)glycine (Thg), showed significant inhibition of [125I]ET-1 binding to ETA and ETB receptors, suggesting a potential role in modulating vasoconstriction mediated by these receptor subtypes (Kikuchi et al., 1994).

Integrin Antagonism and Cancer Therapy

The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Val), related to cyclo(-asp-asp), is recognized as a promising anticancer drug candidate due to its potent and selective inhibition of αvβ3 integrin. This inhibition plays a crucial role in preventing angiogenesis and inducing apoptosis in vascular cells, highlighting the therapeutic potential of cyclo(-asp-asp) derivatives in cancer treatment (Dai, Su, & Liu, 2000).

Cyclotide Biosynthesis and Molecular Diversity

Cyclo(-asp-asp) derivatives, particularly cyclotides, are plant-derived cyclic peptides known for their diverse biological activities. The cyclic nature of cyclotides, including an essential C-terminal Asn/Asp (Asx) processing signal, suggests a gene-determined biosynthesis pathway. This discovery aids in understanding the molecular diversity and biosynthesis of cyclic peptides, offering insights into their potential pharmaceutical applications (Serra et al., 2016).

Bioactive Cyclic Dipeptides

Cyclic dipeptides, including those with cyclo(-asp-asp) structures, have been identified as a class of bioactive peptides with physiological and/or pharmacological activities in mammals. These compounds are found endogenously in both the animal and plant kingdoms and exhibit a range of activities, from inhibiting melanocyte-stimulating hormone release to affecting gastrointestinal motility. Their simple structure and bioactivity suggest potential for future pharmaceutical applications (Prasad, 1995).

Enzymatic Backbone Cyclization for Peptide Stability

Research on cyclotides has highlighted the role of asparaginyl endopeptidases (AEPs) in the backbone cyclization of peptides, a process that significantly enhances peptide stability. This enzymatic cyclization, demonstrated using a recombinant AEP from the cyclotide-producing plant Oldenlandia affinis, is crucial for producing stable, cyclic peptides with pharmaceutical potential, including those related to cyclo(-asp-asp) (Harris et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, often using Material Safety Data Sheets (MSDS) as a source of information.


Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Propiedades

IUPAC Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZZUSURHBTKP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426346
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid

CAS RN

35309-53-6
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-asp-asp)
Reactant of Route 2
Cyclo(-asp-asp)
Reactant of Route 3
Cyclo(-asp-asp)
Reactant of Route 4
Cyclo(-asp-asp)
Reactant of Route 5
Cyclo(-asp-asp)
Reactant of Route 6
Cyclo(-asp-asp)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.